(4-Ethyltetrahydrofuran-2-yl)methanamine
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Overview
Description
(4-Ethyltetrahydrofuran-2-yl)methanamine is an organic compound that belongs to the class of amines It features a tetrahydrofuran ring substituted with an ethyl group at the 4-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyltetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of Tetrahydrofuran Ring: The starting material, 4-ethyl-2-tetrahydrofuranone, is prepared through the cyclization of 4-ethyl-1,4-butanediol.
Amination Reaction: The 4-ethyl-2-tetrahydrofuranone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used under mild to moderate conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Amides, ureas, alkylated amines
Scientific Research Applications
(4-Ethyltetrahydrofuran-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyltetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyltetrahydrofuran-2-yl)methanamine
- (4-Methyltetrahydrofuran-2-yl)methanamine
- (2-Ethyltetrahydrofuran-2-yl)methanamine
Uniqueness
(4-Ethyltetrahydrofuran-2-yl)methanamine is unique due to the specific positioning of the ethyl group on the tetrahydrofuran ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(4-ethyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5,8H2,1H3 |
InChI Key |
ARDXOAYJEPQKDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1)CN |
Origin of Product |
United States |
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